molecular formula C13H12ClN3O3 B13791417 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 97659-35-3

3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B13791417
CAS No.: 97659-35-3
M. Wt: 293.70 g/mol
InChI Key: WSQMDTRLPZJJGY-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group, an isocyanate functional group, and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Isocyanate Group: The isocyanate group can be introduced via the reaction of an amine with phosgene or its derivatives.

    Chlorination and Substitution: The chloro group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.

    Reduction: Reduction reactions could target the isocyanate group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl or oxadiazole rings.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound could be explored for its potential as a pharmacophore in drug development.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
  • 3-(2-Chloro-4-aminophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Uniqueness

The presence of the isocyanate group in 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions, such as the formation of ureas and carbamates, which can be useful in various applications.

Properties

IUPAC Name

5-tert-butyl-3-(2-chloro-4-isocyanatophenyl)-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-13(2,3)11-16-17(12(19)20-11)10-5-4-8(15-7-18)6-9(10)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQMDTRLPZJJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)N=C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243110
Record name 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97659-35-3
Record name 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97659-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chloro-4-isocyanatophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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